4-(methoxycarbonyl)oxane-4-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)oxane-4-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₁₂O₅. It is a derivative of oxane, featuring both methoxycarbonyl and carboxylic acid functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)oxane-4-carboxylic acid typically involves the esterification of oxane derivatives. One common method includes the reaction of oxane-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Oxane-4-carboxylic acid+MethanolH2SO44-(Methoxycarbonyl)oxane-4-carboxylic acid+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane-4,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Oxane-4,4-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)oxane-4-carboxylic acid.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxycarbonyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can undergo hydrolysis to release methanol and form oxane-4-carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)cubane-1-carboxylic acid: A cubane derivative with similar functional groups.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: A cyclohexane derivative with similar functional groups.
Uniqueness
4-(Methoxycarbonyl)oxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts distinct chemical and physical properties compared to its cubane and cyclohexane analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
923020-93-3 |
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Molecular Formula |
C8H11O5- |
Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-methoxycarbonyloxane-4-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-12-7(11)8(6(9)10)2-4-13-5-3-8/h2-5H2,1H3,(H,9,10)/p-1 |
InChI Key |
AFDILZPEVGQEQU-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1(CCOCC1)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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